molecular formula C22H20N2O4 B5616275 1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione

1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione

Cat. No. B5616275
M. Wt: 376.4 g/mol
InChI Key: PMFMDYXHGWVJSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions starting from basic chemical precursors. For instance, Akiyama et al. (1989) described the preparation of 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids and N-benzyloxyglycine methyl ester, suggesting a pathway that could potentially be adapted for synthesizing similar complex molecules (Akiyama, Katoh, & Tsuchiya, 1989). Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, which could offer insights into the synthesis of benzoyl-benzofuran components (Coskun, 2017).

Molecular Structure Analysis

The structural elucidation of similar compounds often employs spectroscopic and X-ray methods. For example, the structure of new benzofuran dione derivatives was confirmed using IR, NMR, HSQC, and HMBC spectroscopic methods along with elemental analysis and X-ray crystallography (Coskun, 2017). Such techniques are essential for understanding the molecular geometry and confirming the expected structures of complex organic compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often exhibit selectivity towards specific functional groups. The literature provides examples of addition reactions, cyclization, and transformations leading to natural product analogues, highlighting the reactivity and functional versatility of compounds with piperazine-2,5-dione systems and related structures (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystallinity, can be inferred from spectroscopic data and solvating behaviors. For example, the chiral solvating properties of certain diketopiperazines were studied using NMR spectroscopy, providing insights into the physical interactions and properties of these molecules (Wagger et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and radicals, can be deduced from the synthesis and reactions of similar compounds. The literature describes the synthesis of heterocycles and fused pyranones from related precursors, highlighting the chemical versatility and potential applications of these molecules (Ornik et al., 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have shown antimicrobial activity .

Future Directions

The study of benzofuran derivatives is an active area of research due to their wide range of biological activities . Future research could involve synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-23-12-13-24(22(27)21(23)26)14-17-16-10-6-7-11-18(16)28-20(17)19(25)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMDYXHGWVJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Benzoyl-1-benzofuran-3-YL)methyl]-4-ethylpiperazine-2,3-dione

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